3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Propanamide Side Chain: The final step involves the reaction of the intermediate product with a propanoyl chloride derivative to form the propanamide side chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and propanamide side chain can further influence the compound’s binding affinity and selectivity. These interactions can lead to the modulation of biological processes such as cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-N-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(1H-indol-3-yl)-N-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
3-(1H-indol-3-yl)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s properties.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-9-7-14(8-10-15)20-18(21)11-6-13-12-19-17-5-3-2-4-16(13)17/h2-5,7-10,12,19H,6,11H2,1H3,(H,20,21) |
InChI Key |
UZMVKPJKDSFINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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